molecular formula C6H6NNaO3S2 B093014 sodium;1-amino-4-sulfonatosulfanylbenzene CAS No. 17304-59-5

sodium;1-amino-4-sulfonatosulfanylbenzene

Cat. No.: B093014
CAS No.: 17304-59-5
M. Wt: 227.2 g/mol
InChI Key: PRWLAEOXRFSMAZ-UHFFFAOYSA-M
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Description

sodium;1-amino-4-sulfonatosulfanylbenzene is a compound of significant interest in various scientific fields

Preparation Methods

The synthesis of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) involves several steps. One common method includes the reaction of thiosulfuric acid with 4-aminophenol in the presence of sodium hydroxide. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and continuous monitoring to maintain optimal conditions .

Chemical Reactions Analysis

sodium;1-amino-4-sulfonatosulfanylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions could produce thiol compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in studying enzyme mechanisms and protein interactions. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in processes such as water treatment and as an intermediate in the production of other chemicals .

Mechanism of Action

The mechanism of action of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It may also interact with enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

sodium;1-amino-4-sulfonatosulfanylbenzene can be compared with other similar compounds, such as thiosulfuric acid (H2S2O3), S-(4-nitrophenyl) ester, sodium salt (1:1) and thiosulfuric acid (H2S2O3), S-(3-phenyl-2-propyn-1-yl) ester, sodium salt (1:1). These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

17304-59-5

Molecular Formula

C6H6NNaO3S2

Molecular Weight

227.2 g/mol

IUPAC Name

sodium;1-amino-4-sulfonatosulfanylbenzene

InChI

InChI=1S/C6H7NO3S2.Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1

InChI Key

PRWLAEOXRFSMAZ-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1N)SS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1N)SS(=O)(=O)[O-].[Na+]

17304-59-5

Synonyms

Thiosulfuric acid S-(4-aminophenyl)O-sodium salt

Origin of Product

United States

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